molecular formula C7H12O2S B1527590 Methyl thiane-2-carboxylate CAS No. 70759-78-3

Methyl thiane-2-carboxylate

Cat. No. B1527590
CAS RN: 70759-78-3
M. Wt: 160.24 g/mol
InChI Key: GCUGAIGMXRQPQP-UHFFFAOYSA-N
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Description

“Methyl thiane-2-carboxylate” is an organic compound with the IUPAC name “methyl tetrahydro-2H-thiopyran-2-carboxylate”. It has a molecular weight of 160.24 . The compound is in liquid form and is stored at room temperature .


Molecular Structure Analysis

“Methyl thiane-2-carboxylate” has a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfide .

Scientific Research Applications

Polymerization Initiators

Methyl thiane-2-carboxylate and its derivatives have been investigated for their role in polymerization processes. For instance, compounds related to methyl thiane-2-carboxylate, such as 2-thioxanthone-thioacetic acid and 2-(carboxymethoxy)thioxanthone, have been synthesized and characterized for their capability to act as bimolecular photoinitiators for free radical polymerization of methyl methacrylate. The proposed mechanism involves an intermolecular electron-transfer reaction followed by decarboxylation to generate alkyl radicals that initiate polymerization (Aydın, Arsu, & Yagcı, 2003).

Analytical Pyrolysis and Thermochemolysis

Methyl thiane-2-carboxylate and its structural analogs play a role in analytical pyrolysis and thermochemolysis, where they are used as reagents. Thermally assisted hydrolysis and methylation (THM) techniques, employing reagents like tetramethylammonium hydroxide (TMAH), have seen developments for the analysis of a wide array of substances including synthetic and natural resins, lipids, wood products, and soil substances. These techniques are instrumental in understanding the chemical composition and decomposition pathways of complex mixtures (Challinor, 2001); (Shadkami & Helleur, 2010).

Catalysis in Chemical Synthesis

In the realm of organic synthesis, derivatives related to methyl thiane-2-carboxylate are used as catalysts or substrates in various chemical reactions. For example, palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids have been demonstrated using sodium carboxylates as substrates. This showcases the role of such compounds in facilitating C-H activation/C-C coupling sequences, underscoring their significance in synthetic organic chemistry (Giri et al., 2007).

Environmental and Biological Studies

Furthermore, the microbial metabolism of thiophen-2-carboxylate, a structurally related compound, reveals its biodegradability and role in microbial growth processes. Studies have isolated organisms capable of using thiophen-2-carboxylate as a sole source of carbon, energy, and sulfur, highlighting its potential impact on environmental bioremediation and microbial ecology (Cripps, 1973).

Safety And Hazards

“Methyl thiane-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it is a hazardous substance. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl thiane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUGAIGMXRQPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thiane-2-carboxylate

Synthesis routes and methods

Procedure details

Neat potassium methoxide (133 mg, 1.893 mmol) was added to a solution of methyl 2-(acetylthio)-6-bromohexanoate (536 mg, 1.893 mmol) in an. THF (18 mL) and the mixture was stirred at rt for 2 days under nitrogen. The crude isolate was purified by silica gel FCC (DCM) to afford methyl tetrahydro-2H-thiopyran-2-carboxylate as a clear oil which was saponified (1N NaOH, MeOH-THF) to afford Cap P-38.
Quantity
133 mg
Type
reactant
Reaction Step One
Name
methyl 2-(acetylthio)-6-bromohexanoate
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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